(1-(4-Bromophenyl)cyclobutyl)methanol
Description
(1-(4-Bromophenyl)cyclobutyl)methanol (CAS: 1227159-85-4) is an organobromine compound with the molecular formula C₁₁H₁₃BrO and a molecular weight of 233.13 g/mol. It features a cyclobutane ring substituted with a 4-bromophenyl group and a hydroxymethyl (-CH₂OH) moiety. The compound is commercially available in purities exceeding 95% and is offered in quantities ranging from 100 mg to 5 g . Its SMILES notation (OCC1(CCC1)c2ccc(Br)cc2) highlights the cyclobutyl core and para-bromophenyl substituent, which influence its steric and electronic properties .
Properties
IUPAC Name |
[1-(4-bromophenyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5,13H,1,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVXGMUWKJOYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729368 | |
| Record name | [1-(4-Bromophenyl)cyclobutyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227159-85-4 | |
| Record name | [1-(4-Bromophenyl)cyclobutyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Bromophenyl)cyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by bromination and subsequent functionalization to introduce the methanol group. One common method involves the reaction of 4-bromobenzyl chloride with cyclobutanone in the presence of a base, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
(1-(4-Bromophenyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of (1-(4-Bromophenyl)cyclobutyl)methanol is not fully elucidated. it is believed to interact with specific molecular targets, potentially affecting various biochemical pathways. The bromophenyl group may play a role in binding to target proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Cyclobutyl vs. Cyclopropyl Analogues
A closely related compound, (1-(4-Bromophenyl)cyclopropyl)methanol (CAS: 98480-31-0), differs by replacing the cyclobutyl ring with a smaller cyclopropane ring. Key differences include:
| Property | (1-(4-Bromophenyl)cyclobutyl)methanol | (1-(4-Bromophenyl)cyclopropyl)methanol |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrO | C₁₀H₁₁BrO |
| Molecular Weight | 233.13 g/mol | 227.10 g/mol |
| Ring Strain | Moderate (cyclobutane) | High (cyclopropane) |
| Synthetic Accessibility | More stable intermediates | Higher strain may complicate synthesis |
However, the cyclobutyl variant’s larger ring may enhance steric shielding of functional groups, affecting regioselectivity in derivatization reactions .
Halogen Substitution: Bromine vs. Chlorine
Chromatographic data from pharmacopeial studies on chlorophenyl analogues (e.g., sibutramine-related compounds) provides insight into how halogen substitution impacts physicochemical behavior. For example:
| Compound (Chlorophenyl Analogue) | Relative Retention Time (RRT) |
|---|---|
| N-[1-(4-Chlorophenyl)cyclobutyl-methyl]-N,N-dimethylamine | 0.42 |
| N-{1-(3-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine | 0.83 |
Bromine’s larger atomic radius and polarizability compared to chlorine likely increase retention times in gas chromatography due to stronger van der Waals interactions with stationary phases. This suggests that this compound would exhibit a higher RRT than its chlorophenyl counterpart under similar conditions .
Functional Group Variations
The hydroxymethyl group in this compound distinguishes it from amine- or ether-functionalized analogues. For instance, N-{1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride (RRT: 1.45 ) lacks the hydroxyl group, reducing hydrogen-bonding capacity and aqueous solubility. The presence of -CH₂OH in the target compound enhances polarity, making it more suitable for applications requiring hydrophilic interactions, such as pharmaceutical intermediates or coordination chemistry .
Biological Activity
(1-(4-Bromophenyl)cyclobutyl)methanol, with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its role as a CYP2D6 inhibitor, its antimicrobial properties, and its implications in drug metabolism and development.
Chemical Structure and Properties
The compound features a cyclobutyl ring substituted with a bromophenyl group and a hydroxymethyl group. The presence of the bromine atom enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry. The unique structure is summarized in the following table:
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₃BrO |
| Molecular Weight | 241.12 g/mol |
| Structure | Cyclobutyl ring with bromophenyl and hydroxymethyl groups |
Research suggests that this compound may act as an inhibitor of the enzyme CYP2D6 , which is crucial in drug metabolism. This enzyme is responsible for the biotransformation of approximately 25% of all medications, including antidepressants, antipsychotics, and opioids. Inhibition of CYP2D6 can lead to significant drug-drug interactions, affecting the pharmacokinetics of co-administered drugs .
Currently, specific binding mechanisms and affinities for CYP2D6 remain to be elucidated. However, preliminary studies indicate that the compound could modulate various biochemical pathways through its interaction with this enzyme .
Antimicrobial Activity
In addition to its role as a CYP2D6 inhibitor, this compound has been investigated for its antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which poses a significant threat to public health due to its resistance to common antibiotics . The compound's activity against various bacterial strains suggests potential applications in developing new antimicrobial agents.
Study on CYP2D6 Inhibition
A study conducted by Ambeed indicated that this compound demonstrates significant inhibition of CYP2D6 activity. The specific IC50 values and detailed mechanisms are still under investigation, but the implications for drug interactions are noteworthy .
Antimicrobial Screening
In another research effort focusing on diverse chemical libraries, compounds structurally related to this compound showed promising antibacterial activity against Mycobacterium tuberculosis and other pathogens . The results from this high-throughput screening indicated that certain analogs exhibited MIC values comparable to established antibiotics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-(3-Bromophenyl)-2-methylpropan-1-ol | 81606-48-6 | 0.92 | Contains a branched alkane structure |
| (4-Bromo-2-methylphenyl)methanol | 17100-58-2 | 0.82 | Substituted phenol with methyl group |
| 1-(4-Bromophenyl)cyclopropylmethanol | 98480-31-0 | 0.84 | Cyclopropane ring instead of cyclobutane |
| Tetrakis(4-bromophenyl)methane | 105309-59-9 | 0.82 | Contains multiple bromophenyl groups |
The distinct cyclobutyl structure combined with the bromophenyl moiety may confer unique biological activities compared to other compounds listed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
